molecular formula C20H18ClN3O3 B2930830 3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921529-06-8

3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2930830
CAS No.: 921529-06-8
M. Wt: 383.83
InChI Key: CHBXTBUODZJTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921529-06-8) is a synthetic small molecule with a molecular formula of C20H18ClN3O3 and a molecular weight of 383.8 g/mol. This compound features a pyridazin-3(2H)-one core, a scaffold recognized in medicinal chemistry as a versatile and privileged structure for the development of biologically active agents . The molecule is composed of a 4-methoxyphenyl-substituted pyridazinone ring connected via an ethyl chain to a 3-chlorobenzamide group. The pyridazinone scaffold is a validated framework for targeting G protein-coupled receptors (GPCRs), specifically Formyl Peptide Receptors (FPRs) . FPRs play an essential role in the regulation of endogenous inflammation and immunity, and their agonists are investigated as potential leads for novel anti-inflammatory and immunomodulatory therapies . Furthermore, derivatives based on the pyridazinone structure have been designed as potent inhibitors of epigenetic targets like Histone Deacetylases (HDACs) for anticancer research , and have also been explored as protein-protein interaction inhibitors, such as in the disruption of the PRMT5-RIOK1 complex . This makes this compound a compound of significant interest for researchers in the fields of immunology, oncology, and medicinal chemistry, particularly for studying inflammatory pathways, cancer cell proliferation, and novel therapeutic mechanisms. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-17-7-5-14(6-8-17)18-9-10-19(25)24(23-18)12-11-22-20(26)15-3-2-4-16(21)13-15/h2-10,13H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBXTBUODZJTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a unique structural framework that includes a chloro group, a methoxy group, and a pyridazine core, which contribute to its reactivity and biological properties.

Molecular Formula

  • C : 19
  • H : 19
  • Cl : 1
  • N : 3
  • O : 2

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that related pyridazine derivatives can inhibit tubulin assembly, which is a critical process in cancer cell proliferation. The inhibition of tubulin polymerization is particularly significant as it disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Inhibition of Tubulin Assembly
    • A study reported that certain derivatives with similar structural motifs demonstrated IC50 values below 5 µM against various human cancer cell lines, including ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cells .
  • Mechanism of Action
    • The anticancer activity is believed to stem from the compound's ability to bind to specific receptors or enzymes involved in cell division and growth regulation. This binding can lead to altered cellular signaling pathways, ultimately inhibiting tumor growth .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with microbial enzymes, potentially leading to growth inhibition .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to cell surface receptors, triggering intracellular signaling cascades.
  • Nucleic Acid Interaction : Potential interactions with DNA/RNA could affect gene expression and protein synthesis .

Comparative Studies

Compound NameIC50 (µM)Activity Type
Compound A<5Tubulin Assembly Inhibitor
Compound B<10Antimicrobial Activity
3-Chloro-N-(...)TBDPotential Anticancer

Future Directions

Further research is needed to fully elucidate the biological mechanisms at play and to determine the therapeutic potential of this compound in clinical settings. Investigations into its pharmacokinetics, toxicity profiles, and possible resistance mechanisms will be crucial for developing effective therapeutic strategies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Ring

2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921825-95-8)
  • Structure : Differs by a chlorine substituent at the 2-position of the benzamide ring instead of 3.
  • Molecular Weight : 383.8 g/mol (C₂₀H₁₈ClN₃O₃).
2-Chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 923174-47-4)
  • Structure : Adds a fluorine atom at the 6-position of the benzamide ring.
  • Molecular Weight : 401.8 g/mol (C₂₀H₁₇ClFN₃O₃).
  • Impact: Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability compared to the non-fluorinated analog .

Core Modifications and Linker Variations

N-(1H-Benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1232797-24-8)
  • Structure : Replaces the ethylbenzamide group with a benzimidazole-acetamide linker.
  • Molecular Weight : 375.4 g/mol (C₂₀H₁₇N₅O₃).
Ethyl 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (Compound 3, )
  • Structure : Features a piperazinyl group and an ethyl ester linker.
  • Impact : The piperazine ring enhances solubility and may confer affinity for serotonin or dopamine receptors, common targets for piperazine-containing drugs .

Substituent Effects on the Pyridazinone Ring

3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6f, )
  • Structure: Incorporates a 4-chlorophenylpiperazinyl group on the pyridazinone core.
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide ()
  • Structure : Combines a 3-chlorobenzyl group with a fluorophenylpiperazine.
  • Impact : The fluorophenyl group may improve metabolic stability, while the chlorobenzyl moiety could enhance target specificity through hydrophobic interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide C₂₀H₁₈ClN₃O₃ 383.8 3-Cl benzamide, 4-methoxyphenyl pyridazinone Balanced lipophilicity, potential CNS activity
2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide C₂₀H₁₈ClN₃O₃ 383.8 2-Cl benzamide Altered steric profile
2-Chloro-6-fluoro analog (CAS 923174-47-4) C₂₀H₁₇ClFN₃O₃ 401.8 2-Cl, 6-F benzamide Enhanced metabolic stability
N-(1H-Benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide C₂₀H₁₇N₅O₃ 375.4 Benzimidazole-acetamide linker Improved hydrogen-bonding capacity
Compound 6f () C₂₈H₂₈ClN₅O₃ 526.0 4-Chlorophenylpiperazine, propanamide linker High lipophilicity, CNS-targeting potential

Key Findings and Implications

Substituent Position Matters : The position of chlorine on the benzamide (2- vs. 3-) significantly influences steric and electronic interactions, which could dictate selectivity in drug-receptor binding .

Fluorination Enhances Stability : The addition of fluorine at the 6-position (CAS 923174-47-4) improves metabolic resistance, a critical factor in drug development .

Synergistic Effects : Combining chloro and fluoro substituents () or integrating piperazine rings () creates compounds with dual advantages in solubility and target affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.